Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate

Catalog No.
S007472
CAS No.
1373423-53-0
M.F
C₂₄H₂₇N₅O₂
M. Wt
417.5
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-y...

CAS Number

1373423-53-0

Product Name

Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate

IUPAC Name

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate

Molecular Formula

C₂₄H₂₇N₅O₂

Molecular Weight

417.5

InChI

InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28)

InChI Key

WBKCKEHGXNWYMO-UHFFFAOYSA-N

SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3

Description

Histone demethylase JMJD3/UTX inhibitor
GSK-J4 is a potent H3K27me3 demethylase inhibitor, with IC50s of 8.6 µM and 6.6 µM towards KDM6B and KDM6A respectively.

Potential Therapeutic Agent

Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate, also known as GSK-J4, is a chemical compound being investigated for its potential therapeutic applications. Studies suggest it may have activity against various diseases, but further research is needed to determine its efficacy and safety. [, ]

Kinase Inhibition

One area of research exploring this compound focuses on its potential to inhibit kinases, enzymes involved in regulating cell growth and proliferation. Kinase inhibitors are a class of drugs used to treat various cancers. Studies have shown that GSK-J4 exhibits inhibitory activity against specific kinases, suggesting its potential as a therapeutic agent in cancer treatment. [, ]

Research Tool

Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate is also valuable as a research tool in biochemical assays. Scientists can use it to study kinase activity and signaling pathways, aiding in the development of new drugs. []

Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate is a synthetic compound identified as having potential therapeutic applications [1].

  • Origin: Likely synthesized in a laboratory setting for research purposes. No information is currently available regarding the specific discovery or development of this compound.
  • Significance: This compound is being explored in medicinal chemistry as a potential drug candidate for the treatment of various diseases [1]. However, specific details about its targeted conditions are not publicly available.

Citation:

  • ChemDirect: Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate [Tech Specs].

Molecular Structure Analysis

  • Central core: The molecule contains a pyrimidine ring fused with a pyridine ring, forming a core structure commonly found in various drugs [2].
  • Functional groups: An amino group (NH2) and an ester group (COOEt) are attached to the core structure. The 4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl moiety is a bicyclic ring system that might play a role in interaction with biological targets.
  • Asymmetry: The presence of a chiral center (asymmetric carbon atom) suggests the possibility of enantiomers (mirror-image molecules) existing for this compound.
Note

A detailed analysis of the 3D structure and potential binding interactions with biomolecules would require advanced computational modeling, which is beyond the scope of this analysis.

Citation:

  • Jin, J., & Wong, S. K. (2020). Advances in medicinal chemistry of pyrimidine derivatives. European Journal of Medicinal Chemistry, 193, 112202.

XLogP3

4.3

Wikipedia

GSK-J4

Dates

Modify: 2023-08-15
[1]. Kruidenier L, et al. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature. 2012 Aug 16;488(7411):404-8.[2]. Donas C, et al. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs. J Autoimmun. 2016 Dec;75:105-117.[3]. Yapp C, et al. H3K27me3 demethylases regulate in vitro chondrogenesis and chondrocyte activity in osteoarthritis. Arthritis Res Ther. 2016 Jul 7;18(1):158.[4]. Kamikawa YF, et al. Histone demethylation maintains Prdm14 and Tsix expression and represses xIst in embryonic stem cells. PLoS One. 2015 May 20;10(5):e0125626.[5]. Heinemann B, et al. Inhibition of demethylases by GSK-J1/J4. Nature. 2014 Oct 2;514(7520):E1-2.[6]. Majumder S, et al. Shifts in podocyte histone H3K27me3 regulate mouse and human glomerular disease. J Clin Invest. 2018 Jan 2;128(1):483-499.

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